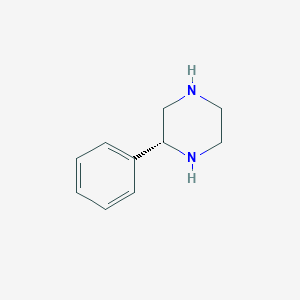

(2R)-2-phenylpiperazine

Vue d'ensemble

Description

(2R)-2-phenylpiperazine is a compound that has been the subject of various synthetic methods due to its significance as an intermediate in pharmaceutical synthesis, such as in the production of mirtazapine. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group at the second position.

Synthesis Analysis

The synthesis of 2-phenylpiperazine has been approached through different methodologies. One method involves starting from phenacyl bromides, which are readily available, and employing a CBS reduction to yield optically enriched compounds. This process is followed by an SN2 reaction with an azide anion that inverts the configuration and concludes with the formation of the piperazine ring through the reduction of piperazine-2,3-diones .

Another synthesis route reported starts from phenylacetic acid, which is converted to ethyl α-bromophenylacetate using phosphorus trichloride and bromine. This intermediate then reacts with ethylenediamine and is subsequently reduced by lithium aluminum hydride to yield 2-phenylpiperazine with an overall yield of 31.7% .

Molecular Structure Analysis

The molecular structure of (2R)-2-phenylpiperazine is characterized by a six-membered piperazine ring with a phenyl group attached to the second carbon in the ring. The (2R) designation indicates that the compound has a specific stereochemistry at the second carbon, which is important for its biological activity.

Chemical Reactions Analysis

In the context of chemical reactions, (2R)-2-phenylpiperazine can participate in various transformations. One such reaction involves the electrochemical oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of arylsulfinic acids. This process leads to the formation of new phenylpiperazine derivatives through a Michael type addition reaction, showcasing the reactivity of the piperazine ring and its potential for derivatization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2R)-2-phenylp

Applications De Recherche Scientifique

Versatility in Medicinal Chemistry

(2R)-2-phenylpiperazine is recognized for its versatility in medicinal chemistry. This compound is part of the phenylpiperazine class, extensively utilized in the development of treatments for central nervous system disorders. The patent review indicates its potential beyond CNS applications, suggesting broader therapeutic applications through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).

Synthesis and Chemical Properties

The synthesis of 2-phenylpiperazine, an intermediate of mirtazapine, demonstrates its chemical significance. It involves reactions like bromination and reduction, showcasing its adaptability in chemical synthesis (Xuan Yun, 2003).

Anticancer Potential

2-phenylpiperazine derivatives have shown promise in anticancer research. A study on novel Mannich bases derived from this compound revealed moderate cytotoxic activity against prostate cancer cell lines, highlighting its potential in oncology (Demirci & Demirbas, 2019).

Receptor Specificity and Drug Development

Research has focused on the specificity of 2-phenylpiperazine derivatives for dopamine D2 and D3 receptors. This specificity is crucial for developing medications for neuropsychiatric disorders and drug addiction (Michino et al., 2013).

Applications in Enhancing Intestinal Permeation

1-phenylpiperazine, a derivative, enhances transepithelial transport in the intestinal epithelium. This property is significant for oral administration of macromolecular therapeutics, indicating its potential in improving drug delivery systems (Fein, Lamson, & Whitehead, 2017).

Anticholinergic Activity

Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety exhibit anticholinesterase inhibitory activity. This suggests its relevance in researching new biologically active compounds, particularly in neurodegenerative diseases (Padrtová et al., 2020).

Stability and Degradation Studies

The chemical stability of N-phenylpiperazine compounds like 2-phenylpiperazine is vital for drug quality, safety, and efficacy. Studies on their stability and degradation pathways contribute to understanding their long-term usability in pharmaceuticals (Tarsa et al., 2019).

Propriétés

IUPAC Name |

(2R)-2-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-phenylpiperazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B3000317.png)

![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)

![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)

![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)